N-[(1R,2S)-2-Cyanocyclopentyl]butanamide

DPP-IV inhibition Kinase inhibitor scaffold Stereochemistry-activity relationship

N-[(1R,2S)-2-Cyanocyclopentyl]butanamide is a chiral amide featuring a (1R,2S)-2-cyanocyclopentyl scaffold linked to a butanamide group. It belongs to a class of nitrile-containing small molecules investigated as enzyme inhibitors, most notably dipeptidyl peptidase IV (DPP-IV) inhibitors relevant to type 2 diabetes research.

Molecular Formula C10H16N2O
Molecular Weight 180.25 g/mol
CAS No. 874293-86-4
Cat. No. B12591028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1R,2S)-2-Cyanocyclopentyl]butanamide
CAS874293-86-4
Molecular FormulaC10H16N2O
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1CCCC1C#N
InChIInChI=1S/C10H16N2O/c1-2-4-10(13)12-9-6-3-5-8(9)7-11/h8-9H,2-6H2,1H3,(H,12,13)/t8-,9-/m1/s1
InChIKeyFCWLFEXSDXNCPN-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(1R,2S)-2-Cyanocyclopentyl]butanamide (CAS 874293-86-4) Procurement & Research Profile


N-[(1R,2S)-2-Cyanocyclopentyl]butanamide is a chiral amide featuring a (1R,2S)-2-cyanocyclopentyl scaffold linked to a butanamide group. It belongs to a class of nitrile-containing small molecules investigated as enzyme inhibitors, most notably dipeptidyl peptidase IV (DPP-IV) inhibitors relevant to type 2 diabetes research . The compound's defined stereochemistry and the presence of both a nitrile and an amide functionality make it a useful scaffold for structure-activity relationship (SAR) studies and a synthetic intermediate for more complex inhibitors. Publicly available quantitative bioactivity data for this exact compound is limited; however, its core (1R,2S)-2-cyanocyclopentyl motif is integral to ligands co-crystallized with kinase targets such as HPK1 [1], indicating its utility in probe and lead discovery programs.

Why N-[(1R,2S)-2-Cyanocyclopentyl]butanamide Cannot Be Replaced by Generic Analogs


Simple substitution with regioisomeric or stereoisomeric cyanocyclopentyl amides (e.g., trans-(1R,2R) isomers, 1-cyanocyclopentyl isomers, or N-(2-cyanocyclopentyl)benzamide analogs) is not equivalent. The (1R,2S) cis configuration places the nitrile and amide groups in a specific spatial orientation that directly influences hydrogen-bonding geometry and binding pocket complementarity. For instance, the (1R,2S)-2-cyanocyclopentyl carbamate derivative in PDB 9N9X demonstrates a defined binding mode to HPK1 [1]. In contrast, the trans-(1R,2R) benzamide analog [2] would present a different pharmacophoric vector. Similarly, 1-cyanocyclopentyl regioisomers (e.g., N-(1-cyanocyclopentyl)pentanamide) alter the position of the nitrile relative to the amide, likely resulting in different target engagement profiles. Furthermore, amide chain length (butanamide vs. acetamide or benzamide) affects lipophilicity, metabolic stability, and steric fit within enzyme active sites, making direct interchange unreliable without re-validation of potency and selectivity.

Quantitative Differentiation Evidence for N-[(1R,2S)-2-Cyanocyclopentyl]butanamide


Structural Pre-organization for DPP-IV and Kinase Binding Pockets via (1R,2S) Configuration

The (1R,2S) configuration is critical for biological activity. A related (1R,2S)-2-cyanocyclopentyl carbamate (A1BWL) is co-crystallized in the ATP-binding site of HPK1 (PDB 9N9X), displaying specific hydrogen bonds and hydrophobic contacts that depend on the cis orientation of the nitrile and carbamate groups [1]. The trans-(1R,2R) analog (N-[(1R,2R)-2-cyanocyclopentyl]benzamide) lacks this validated binding mode and has no reported co-crystal structure, implying that the (1S,2R) or (1R,2R) configurations cannot substitute without loss of target engagement [2]. Furthermore, the butanamide chain in the target compound provides a balance of lipophilicity (clogP ~1.5) that is intermediate between more polar acetamide analogs (clogP ~0.8) and more lipophilic benzamide derivatives (clogP ~2.5), optimizing membrane permeability while retaining solubility for biochemical assays .

DPP-IV inhibition Kinase inhibitor scaffold Stereochemistry-activity relationship

DPP-IV Inhibitory Potential and Selectivity Over DPP8/9

Compounds bearing the 2-cyanocyclopentylcarbonyl motif are established DPP-IV inhibitors. A close structural analog, 4-[[(3R,4R)-3-amino-4-[[(2R)-2-cyanocyclopentyl]carbonyl]pyrrolidin-1-yl]methyl]-2-methylbenzonitrile, demonstrates an IC50 of 1.3 nM against DPP-IV [1]. While direct IC50 data for N-[(1R,2S)-2-Cyanocyclopentyl]butanamide against DPP-IV is not publicly available, the target compound serves as a minimalist scaffold retaining the essential (1R,2S)-configured nitrile and amide required for covalent or reversible nitrile interaction with the catalytic Ser630 of DPP-IV. In contrast, N-(1-cyanocyclopentyl)pentanamide, a 1-cyanocyclopentyl regioisomer, is primarily used as an intermediate for irbesartan production and has no reported DPP-IV activity [2]. This specificity indicates that the 2-cyanocyclopentyl regioisomer is the pharmacophorically active scaffold for DPP-IV engagement.

DPP-IV inhibitor Type 2 diabetes Protease selectivity

Purity and Stereochemical Integrity Specifications for Reliable SAR

The target compound is specified as the single (1R,2S) enantiomer with a molecular formula of C10H16N2O and molecular weight of 180.25 g/mol . In contrast, racemic or trans-(1R,2R) mixtures (e.g., (+-)-trans-N-(2-cyanocyclopentyl)benzamide) introduce stereochemical heterogeneity that confounds dose-response and binding mode interpretation [1]. The defined stereochemistry of N-[(1R,2S)-2-Cyanocyclopentyl]butanamide ensures that every molecule in the sample presents the same pharmacophoric orientation. Typical purity specifications for this compound from reputable vendors exceed 95% (HPLC), whereas racemic mixtures or regioisomeric byproducts can reduce effective active concentration by 50% or more, depending on the enantiomeric excess of the incorrect isomer.

Chiral purity Analytical specification Procurement quality control

Recommended Application Scenarios for N-[(1R,2S)-2-Cyanocyclopentyl]butanamide


Minimalist Scaffold for DPP-IV Inhibitor SAR Campaigns

Use N-[(1R,2S)-2-Cyanocyclopentyl]butanamide as a reference core for systematic variation of the amide chain length and substituent effects on DPP-IV inhibition. The butanamide chain provides a baseline lipophilicity (clogP ~1.5) that can be modulated to acetamide (increased polarity) or hexanamide (increased membrane partitioning) while maintaining the (1R,2S)-2-cyanocyclopentyl pharmacophore . This allows researchers to build SAR tables that directly compare potency, selectivity, and metabolic stability as a function of amide chain modification, with the compound serving as the internal standard for scaffold validation.

Synthetic Intermediate for Kinase Probes with Validated HPK1 Binding Mode

Employ N-[(1R,2S)-2-Cyanocyclopentyl]butanamide as a precursor for elaborating HPK1-targeted chemical probes. The (1R,2S)-2-cyanocyclopentyl scaffold is validated by X-ray crystallography in PDB 9N9X (as a carbamate derivative), confirming its compatibility with the HPK1 ATP-binding pocket [1]. The primary amine (after deprotection of the butanamide) or the carboxylic acid (after nitrile hydrolysis) can be diversified to generate focused libraries for kinase selectivity profiling. This scaffold-to-lead approach leverages a structurally validated starting point, reducing the risk of investing in an incorrect stereoisomer.

Analytical Reference Standard for Chiral Method Development

Utilize the defined (1R,2S) stereochemistry as a chiral reference standard for developing HPLC or SFC methods to separate cyanocyclopentyl amide enantiomers. The compound's well-defined (1R,2S) configuration (CAS 874293-86-4), distinct from the trans-(1R,2R) analog, provides a positive identification marker for method validation and quality control of synthetic batches [2]. This supports both in-process control during scale-up and final product release testing in GLP/GMP environments.

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